Davidiin

描述

属性

分子式 |

C41H30O26 |

|---|---|

分子量 |

938.7 g/mol |

IUPAC 名称 |

[(1S,19R,20R,21S,22R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,23-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-20-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)67-41(63-23)35(66-38(59)12-5-19(46)28(52)20(47)6-12)34(33)65-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 |

InChI 键 |

WTXYHBLZUNEOJB-UUUCSUBKSA-N |

手性 SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O1)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

规范 SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O1)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

同义词 |

davidiin |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Davidiin

For Researchers, Scientists, and Drug Development Professionals

Davidiin is a bioactive ellagitannin, a type of hydrolyzable tannin found in various plants, including Davidia involucrata, Polygonum capitatum, and Acer saccharum.[1][2] As a primary active constituent in some traditional medicines, it has garnered significant interest for its diverse pharmacological activities.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its isolation, and its known biological mechanisms of action.

Chemical Structure and Physicochemical Properties

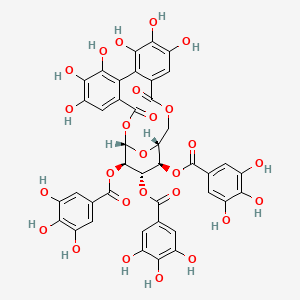

This compound is a complex polyphenolic compound characterized by a central glucose core. This glucose moiety is esterified with multiple galloyl groups and a hexahydroxydiphenoyl (HHDP) group, which is formed by the oxidative coupling of two galloyl units. A unique feature of this compound is the conformation of its glucopyranose core, which exists in a dynamic equilibrium between a skew-boat (BO,3) and a chair (¹C₄) conformational state in solution, with the equilibrium being influenced by the solvent and temperature.[1][2][4][5] This conformational flexibility may be crucial for its diverse biological interactions.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₁H₃₀O₂₆ | [1][6] |

| Molecular Weight | 938.7 g/mol | [1][6] |

| IUPAC Name | [(1S,19R,20R,21S,22R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,23-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-20-yl] 3,4,5-trihydroxybenzoate | [1][6] |

| InChI Key | WTXYHBLZUNEOJB-UUUCSUBKSA-N | [1][6] |

| Canonical SMILES | C1[C@@H]2--INVALID-LINK--OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O1)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O">C@HOC(=O)C7=CC(=C(C(=C7)O)O)O | [6] |

Experimental Protocols

The isolation and characterization of this compound involve multi-step procedures requiring careful execution.

This compound is commonly isolated from the leaves of Davidia involucrata or the whole plant of Persicaria capitata.[1][7] The general workflow involves solvent extraction, liquid-liquid partitioning, and column chromatography.

Methodology:

-

Extraction:

-

Dried and powdered plant material (e.g., leaves of D. involucrata) is homogenized and extracted with a solvent such as aqueous acetone (B3395972) or ethanol.[1][7]

-

For instance, heating reflux extraction followed by High-Performance Liquid Chromatography (HPLC) has been used to quantify this compound from Polygonum capitatum.[1] This method, while effective, may pose a risk of thermal degradation for heat-sensitive compounds.[1]

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure to remove the organic solvent.

-

The resulting aqueous suspension is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol (n-BuOH).[1]

-

The ellagitannin fraction, including this compound, typically concentrates in the n-BuOH extract.[1]

-

-

Chromatographic Purification:

-

The n-BuOH extract is subjected to multiple rounds of column chromatography for purification.

-

A variety of stationary phases are employed, including Sepabeads SP700, Diaion HP20SS, Sephadex LH-20, and reversed-phase silica (B1680970) gels like YMC-gel ODS-A.[1]

-

Elution is performed using gradient systems, commonly with increasing concentrations of methanol (B129727) in water, to separate this compound from other co-extracted tannins and compounds.[1]

-

-

Final Purification:

-

Fractions containing this compound are pooled, and the compound can be further purified by recrystallization from a solvent like methanol to yield high-purity this compound.[1]

-

The definitive structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula (C₄₁H₃₀O₂₆).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY, HSQC, HMBC), are essential for elucidating the connectivity of the atoms. Analysis of ¹H NMR coupling constants (J values) is particularly crucial for determining the conformation of the glucose core.[2][4]

-

Other Spectroscopic Methods: UV-Vis and Infrared (IR) spectroscopy provide additional information about the electronic structure (chromophores) and functional groups present in the molecule, respectively.

The first total synthesis of (+)-Davidiin was accomplished by Hidetoshi Yamada and his team in 2012, providing a definitive confirmation of its structure and enabling the synthesis of analogues for further study.[1] The synthesis is a complex, multi-step process that is beyond the scope of this guide, but it represents a significant achievement in natural product chemistry.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a valuable compound for drug discovery and development.

-

Anti-Diabetic Activity: this compound has demonstrated potent anti-diabetic effects, in some studies appearing stronger than metformin.[1][8] It works through multiple mechanisms, including the inhibition of α-glucosidase to reduce glucose uptake and the modulation of lipid metabolism.[8][9] It influences cholesterol and steroid hormone metabolism and may exert its effects through the FXR-GLP-1/PPAR/SHP signaling pathway to enhance insulin (B600854) synthesis and sensitivity.[8][10]

-

Anti-Cancer Activity: The compound shows promising antitumor activity, particularly against hepatocellular carcinoma (HCC).[1][11] Its mechanism involves the specific downregulation of the Enhancer of Zeste Homolog 2 (EZH2), a protein often associated with aggressive cancers.[1][11] It also mediates cytotoxicity in HepG2 cancer cells by causing a significant increase in dihydroceramide (B1258172) (DHCer) and sphinganine (B43673) (Sa), likely by inhibiting the enzyme dihydroceramide desaturase.[1]

-

SUMOylation Inhibition: this compound is an inhibitor of protein SUMOylation, a critical post-translational modification process involved in numerous cellular pathways. This makes it a useful chemical probe for studying SUMOylation-dependent biological events.[1][12]

References

- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. This compound | C41H30O26 | CID 14682455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchmap.jp [researchmap.jp]

- 8. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ellagitannin Davidiin: A Comprehensive Technical Guide to its Botanical Sources and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davidiin, a bioactive ellagitannin, has garnered significant scientific interest for its potential therapeutic applications, notably in oncology and metabolic diseases. This technical guide provides an in-depth overview of the primary plant sources of this compound, its natural occurrence, and quantitative data on its concentration. Furthermore, this document details the experimental protocols for the extraction, isolation, and quantification of this compound from botanical matrices. The known signaling pathways through which this compound exerts its biological effects, particularly its anticancer and antidiabetic activities, are also elucidated with detailed diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Botanical Sources and Natural Occurrence of this compound

This compound is a hydrolyzable tannin belonging to the class of ellagitannins, which are esters of hexahydroxydiphenic acid and a polyol, typically glucose. Its natural distribution is not widespread, with significant concentrations found in a select number of plant species. The primary botanical sources identified to date are Davidia involucrata and Polygonum capitatum.

Davidia involucrata (Dove Tree)

Davidia involucrata, commonly known as the dove tree or handkerchief tree, is a deciduous tree native to South Central China.[1][2][3] It is the sole species in the genus Davidia.[1][3] The leaves of D. involucrata are a significant source of ellagitannins, with this compound being one of the major tannin constituents.[4] While it is described as a prominent tannin in this plant, specific quantitative data on the concentration of this compound in the leaves remains to be precisely determined in available literature. Along with this compound, other ellagitannins such as granatin A and pedunculagin (B3056322) have also been isolated from the leaves of this tree.

Polygonum capitatum (Pink-headed Persicaria)

Polygonum capitatum, also known by its synonym Persicaria capitata, is a perennial herb found in parts of Asia, including Southwest China.[5][6][7] This plant has a history of use in traditional medicine.[5] P. capitatum is a notable source of this compound, where it is considered a primary bioactive component.[8] The concentration of this compound in the whole plant of P. capitatum is reported to be approximately 1%.[8] This plant has been the source of this compound for a number of pharmacological studies investigating its antitumor and antidiabetic properties.[9][10]

Quantitative Data of this compound in Plant Sources

The available quantitative data for this compound concentration in its primary plant sources is summarized in the table below. It is important to note that the concentration of secondary metabolites in plants can vary based on factors such as geographical location, climate, and time of harvest.

| Plant Species | Plant Part | Concentration of this compound | Reference |

| Polygonum capitatum | Whole Plant | Approximately 1% | [8] |

| Davidia involucrata | Leaves | Major Tannin (Specific % not reported) | [4] |

Table 1: Quantitative Occurrence of this compound in Plant Sources.

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound

The selection of an appropriate extraction method and solvent is crucial for the efficient isolation of this compound. Both conventional and modern techniques can be employed.

-

Sample Preparation: Air-dry the plant material (leaves of D. involucrata or whole plant of P. capitatum) at room temperature and grind into a fine powder.

-

Extraction Solvent: A mixture of acetone (B3395972) and water (e.g., 70% aqueous acetone) or ethanol (B145695) are effective solvents for extracting ellagitannins like this compound.

-

Maceration Protocol:

-

Suspend the powdered plant material in the chosen solvent at a solid-to-solvent ratio of 1:10 (w/v).

-

Stir the suspension at room temperature for 24-48 hours.

-

Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Soxhlet Extraction Protocol:

-

Place the powdered plant material in a thimble in a Soxhlet apparatus.

-

Extract with the chosen solvent for 6-8 hours.

-

Concentrate the resulting extract using a rotary evaporator.

-

Ultrasound-assisted extraction can enhance the extraction efficiency and reduce extraction time.[11][12][13][14][15]

-

Sample Preparation: Prepare the plant material as described in section 3.1.1.

-

Extraction Procedure:

-

Suspend the powdered plant material in the chosen solvent in a beaker.

-

Place the beaker in an ultrasonic bath or use an ultrasonic probe.

-

Sonication parameters to be optimized include:

-

After sonication, filter and concentrate the extract as described for solvent extraction.

-

Isolation and Purification of this compound

The crude extract containing this compound can be further purified using chromatographic techniques.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in water.

-

Successively partition the aqueous solution with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Ellagitannins like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the enriched fraction (e.g., n-butanol fraction) to column chromatography.

-

Stationary Phases: Sephadex LH-20, Diaion HP-20, or silica (B1680970) gel are commonly used.

-

Mobile Phase: A gradient of methanol (B129727) in water or ethanol in water is typically used for elution.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV detector is a reliable method for the quantification of this compound.[16][17][18][19][20]

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol or the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation:

-

Accurately weigh the powdered plant material.

-

Extract using one of the methods described in section 3.1.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Conditions (General Protocol):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Column Temperature: 25-35 °C.

-

Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 280 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Calculate the concentration of this compound in the plant sample based on its peak area and the calibration curve.

-

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.

Anticancer Activity: Inhibition of EZH2

In hepatocellular carcinoma (HCC), this compound has been demonstrated to inhibit tumor growth by specifically downregulating the Enhancer of Zeste Homolog 2 (EZH2).[9][10] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[21][22][23] This epigenetic modification leads to the transcriptional repression of tumor suppressor genes. By inhibiting EZH2, this compound can lead to the reactivation of these tumor suppressor genes, resulting in the inhibition of cancer cell proliferation and tumor growth.[9][21][22][23]

Antidiabetic Activity

The antidiabetic effects of this compound appear to be multifactorial, primarily involving the inhibition of α-glucosidase and the modulation of lipid metabolism.[8][24]

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[25][26][27][28][29] By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. The kinetics of this inhibition are suggested to be non-competitive.[27]

This compound has been shown to influence several pathways involved in lipid metabolism, which can contribute to its antidiabetic effects.[8][24][30][31]

-

Phosphatide Metabolism: this compound may increase the levels of phosphatidylinositol and sphingosine-1-phosphate.

-

Cholesterol Metabolism: It can reduce the levels of glycocholic acid and glycochenodeoxycholic acid.

-

Steroid Hormone Metabolism: this compound may increase the levels of hepoxilin B3 while decreasing prostaglandins.

These modulations of lipid metabolism can improve insulin (B600854) sensitivity and glucose uptake, potentially through the upregulation of genes such as AMPK and GLUT4.[24]

Experimental Workflow Overview

The following diagram provides a logical workflow for the phytochemical analysis of this compound from plant sources.

Conclusion

This compound stands out as a promising natural compound with well-defined botanical sources and significant therapeutic potential. Davidia involucrata and Polygonum capitatum are the primary plants for its isolation. The methodologies for its extraction, purification, and quantification are well-established, relying on standard phytochemical techniques. The elucidation of its mechanisms of action, particularly the inhibition of EZH2 in cancer and the modulation of key metabolic pathways in diabetes, provides a strong basis for further preclinical and clinical investigations. This guide serves as a foundational resource to aid researchers in the continued exploration of this compound's therapeutic applications.

References

- 1. Davidia involucrata - Wikipedia [en.wikipedia.org]

- 2. Davidia involucrata - Trees and Shrubs Online [treesandshrubsonline.org]

- 3. Davidia – the Dove Tree and its fossil record – International Organisation of Palaeobotany [palaeobotany.org]

- 4. Inhibition of protein SUMOylation by this compound, an ellagitannin from Davidia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polygonum capitatum, the Hmong Medicinal Flora: A Comprehensive Review of Its Phytochemical, Pharmacological and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Ultrasound-assisted natural deep eutectic solvent extraction of anthocyanin from Vitis davidii Foex. pomace: Optimization, identification, antioxidant activity and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultrasound-assisted natural deep eutectic solvent extraction of anthocyanin from Vitis davidii Foex. pomace: Optimization, identification, antioxidant activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 17. scienggj.org [scienggj.org]

- 18. researchgate.net [researchgate.net]

- 19. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Genistein and daidzein modulate hepatic glucose and lipid regulating enzyme activities in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 30. Polyunsaturated fatty acid regulation of genes of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

The Core of Davidiin Biosynthesis in Polygonum capitatum: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the putative biosynthesis pathway of Davidiin, a significant ellagitannin found in Polygonum capitatum. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic route, from primary metabolites to the complex structure of this compound. The guide details the enzymatic steps, key intermediates, and regulatory aspects of this pathway. To facilitate a thorough understanding, quantitative data from related studies, detailed experimental protocols, and pathway visualizations are provided. It is important to note that while this compound has been isolated from Polygonum capitatum, the specific enzymatic steps for its biosynthesis in this plant have not been fully elucidated. Therefore, the pathway presented here is a putative pathway based on the well-established general biosynthesis of ellagitannins in other plant species.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the shikimate pathway, a central route in primary metabolism for the production of aromatic amino acids. The pathway culminates in the formation of gallic acid, which serves as the foundational building block for a vast array of hydrolyzable tannins, including this compound.

The key stages of the proposed pathway are:

-

Formation of Gallic Acid: The pathway begins with the conversion of 3-dehydroshikimate, an intermediate of the shikimate pathway, to gallic acid. This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH).[1][2][3][4]

-

Synthesis of β-Glucogallin: The initial committed step in the formation of hydrolyzable tannins is the esterification of D-glucose at the anomeric C1 position with gallic acid. This reaction utilizes UDP-glucose as the activated glucose donor and is catalyzed by a UDP-glucosyltransferase (UGT), specifically a gallate 1-beta-glucosyltransferase.[5] The product, 1-O-galloyl-β-D-glucose (β-glucogallin), serves as the primary galloyl donor for subsequent reactions.[5][6]

-

Stepwise Galloylation to Pentagalloylglucose (PGG): Following the formation of β-glucogallin, a series of position-specific galloyltransferases catalyze the sequential addition of four more galloyl groups to the glucose core.[5][6] This results in the formation of the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[5][7][8]

-

Oxidative Coupling and Formation of the HHDP Group: PGG is the precursor to all ellagitannins.[9][10] The characteristic feature of ellagitannins is the presence of a hexahydroxydiphenoyl (HHDP) group, which is formed by the intramolecular C-C oxidative coupling of two adjacent galloyl groups on the PGG molecule.[11][12] This reaction is catalyzed by a laccase-like phenol (B47542) oxidase.[8] The initial product is likely a dehydrohexahydroxydiphenoyl (DHHDP) ester, which is subsequently reduced to the HHDP ester.[12][13]

-

Final Modifications to form this compound: The structure of this compound (Beta-1,6-hexa-hydroxydibenzoyl-2,3,4-trigallate-D-glucose) indicates that it is a monomeric ellagitannin.[14][15] Starting from an intermediate with at least five galloyl groups, a series of specific oxidative couplings and potentially further galloylations lead to the final structure of this compound.

Below is a diagram illustrating the putative biosynthesis pathway of this compound.

Quantitative Data

Quantitative analysis of the intermediates in the this compound biosynthesis pathway in Polygonum capitatum is not yet available in the literature. However, to provide a reference for researchers, the following tables summarize representative quantitative data for gallic acid and ellagic acid (a hydrolysis product of ellagitannins) from other plant sources.

Table 1: Representative Content of Free and Total Gallic Acid in Plant Materials

| Plant Species | Plant Part | Free Gallic Acid (mg/g DW) | Total Gallic Acid (mg/g DW) | Reference |

| Geum rivale | Underground parts | Not detected | 9.57 | [16] |

| Geum urbanum | Underground parts | Not detected | 5.25 | [16] |

| Dimocarpus longan (Longan) | Seed | 2.33 | - | [17] |

| Mangifera indica (Mango) | Kernel | 4.36 | - | [17] |

Table 2: Representative Content of Free and Total Ellagic Acid in Plant Materials

| Plant Species | Plant Part | Free Ellagic Acid (mg/g DW) | Total Ellagic Acid (mg/g DW) | Reference |

| Geum rivale | Underground parts | 0.44 | 60.64 | [16] |

| Geum urbanum | Underground parts | 0.38 | 32.19 | [16] |

| Dimocarpus longan (Longan) | Seed | 15.6 | - | [17] |

| Mangifera indica (Mango) | Kernel | 10.6 | - | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction of Phenolic Compounds from Polygonum capitatum

This protocol outlines a general procedure for the extraction of phenolic compounds, including this compound and its precursors, from plant material.

Materials:

-

Fresh or freeze-dried Polygonum capitatum plant material (leaves, stems)

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Extraction Solvent: 80% (v/v) aqueous methanol (B129727) or 70% (v/v) aqueous acetone

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh approximately 100 mg of finely ground plant tissue.

-

Add 1 mL of the chosen extraction solvent.

-

Sonicate the mixture for 20 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 1 mL of solvent to ensure complete extraction.

-

Pool the supernatants.

-

Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Quantitative Analysis of Gallic Acid and Gallotannins by HPLC

This protocol describes a general method for the quantification of gallic acid and its glucose esters using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).

Materials:

-

HPLC system with a DAD

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Standards for gallic acid, β-glucogallin, and other galloylglucose intermediates

-

Filtered plant extract

Procedure:

-

HPLC Conditions:

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm for gallotannins and 272 nm for gallic acid.

-

-

Gradient Elution:

-

0-5 min: 5% B

-

5-35 min: Linear gradient from 5% to 30% B

-

35-40 min: Linear gradient from 30% to 100% B

-

40-45 min: Hold at 100% B

-

45-50 min: Return to 5% B

-

50-55 min: Column re-equilibration at 5% B

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations for each analyte.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Inject the plant extract and identify the peaks by comparing their retention times with the standards.

-

Quantify the amount of each compound in the extract using the calibration curves.

-

Enzyme Assay for Galloyltransferase Activity

This protocol provides a method to assay the activity of galloyltransferases involved in the synthesis of PGG.

Materials:

-

Crude or purified enzyme extract

-

Assay Buffer: 0.1 M citrate (B86180) buffer, pH 6.0

-

Substrates: 1-O-galloyl-β-D-glucose (β-glucogallin) as the galloyl donor and a suitable galloylglucose acceptor (e.g., 1,2,3,6-tetra-O-galloyl-β-D-glucose)

-

Reaction termination solution: 10% (v/v) formic acid

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing 50 µL of assay buffer, 10 µL of the galloyl donor solution (e.g., 10 mM), and 10 µL of the galloyl acceptor solution (e.g., 5 mM).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the enzyme extract.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 10 µL of the termination solution.

-

Centrifuge the mixture at 12,000 x g for 5 minutes to pellet any precipitated protein.

-

Analyze the supernatant by HPLC (as described in 3.2) to quantify the formation of the product (e.g., PGG).

-

Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.

Enzyme Assay for Laccase-like Oxidase Activity

This protocol outlines an assay for the oxidative coupling activity of enzymes involved in HHDP group formation.

Materials:

-

Crude or purified enzyme extract

-

Assay Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 5.0

-

Substrate: 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)

-

Reaction termination solution: 10% (v/v) formic acid

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing 100 µL of assay buffer and 20 µL of PGG solution (e.g., 2 mM).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme extract.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 20 µL of the termination solution.

-

Analyze the reaction mixture by HPLC (as described in 3.2) to monitor the depletion of the PGG substrate and the formation of ellagitannin products (e.g., tellimagrandin II).

-

Enzyme activity can be expressed as the rate of substrate consumption or product formation per milligram of protein.

Experimental Workflows

The following diagrams illustrate general workflows for key experimental procedures in the study of the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound in Polygonum capitatum is a complex process rooted in primary plant metabolism and extending into the specialized pathways of hydrolyzable tannins. While the specific enzymes and regulatory mechanisms in this particular plant remain to be fully characterized, the putative pathway presented in this guide, based on established principles of ellagitannin biosynthesis, provides a robust framework for future research. The quantitative data, detailed experimental protocols, and workflow diagrams offered herein are intended to serve as a valuable resource for scientists and researchers aiming to unravel the intricacies of this compound biosynthesis and harness its potential for pharmaceutical and other applications. Further investigation, including transcriptomic and proteomic analyses in Polygonum capitatum, will be crucial for the definitive elucidation of this important metabolic pathway.

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 4. Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Biosynthesis of gallotannins: beta-glucogallin-dependent formation of 1,2,3,4,6-pentagalloylglucose by enzymatic galloylation of 1,2,3,6-tetragalloylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentagalloylglucose - Wikipedia [en.wikipedia.org]

- 8. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 12. Formation of Dehydrohexahydroxydiphenoyl Esters by Oxidative Coupling of Galloyl Esters in an Aqueous Medium Involved in Ellagitannin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. agro.icm.edu.pl [agro.icm.edu.pl]

- 17. DSpace [scholarbank.nus.edu.sg]

A Comprehensive Technical Guide to Davidiin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Davidiin, an ellagitannin with significant therapeutic potential. The information is compiled for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this bioactive compound.

Physicochemical Properties

This compound is a complex hydrolyzable tannin, specifically an ellagitannin, that has been isolated from various plant species, including Davidia involucrata and Polygonum capitatum.[1][2] Its multifaceted structure contributes to its notable biological activities.

Structural and General Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. As a complex natural product, some conventional properties like boiling point are not applicable, as the molecule is prone to decomposition at high temperatures.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₄₁H₃₀O₂₆ | [3] |

| Molecular Weight | 938.7 g/mol | [1][3] |

| IUPAC Name | [(1S,19R,20R,21S,22R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,23-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-20-yl] 3,4,5-trihydroxybenzoate | [3] |

| Synonyms | This compound | [3] |

| CAS Number | Not readily available in searched public databases. | |

| Appearance | Reported as a pale yellow amorphous powder upon isolation. | |

| Melting Point | Not reported; likely decomposes upon heating. | |

| Boiling Point | Not applicable; decomposes at high temperatures. | |

| Solubility | Soluble in aqueous acetone (B3395972), ethanol (B145695), methanol (B129727), and n-butanol, which are used for its extraction and purification.[1] Specific quantitative solubility data in common laboratory solvents like DMSO is not readily available. |

Spectral Data

The structural elucidation of this compound has been accomplished using various spectroscopic techniques. While detailed raw spectral data is not consistently available in public databases, the methodologies employed are standard for natural product chemistry.

| Spectral Method | Description | Source(s) |

| Mass Spectrometry (MS) | Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. | [4] |

| NMR Spectroscopy | ¹H and ¹³C NMR are critical for determining the complex structure, including the conformation of the glucose core. Solvents such as Acetone-d₆, CD₃OD, DMSO-d₆, and D₂O have been used in conformational studies.[1] | |

| FTIR Spectroscopy | Infrared spectroscopy can be used to identify functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are abundant in this compound's structure. Specific peak assignments for this compound are not readily available. | |

| UV-Vis Spectroscopy | UV-Visible spectroscopy is used to analyze the chromophoric structure of this compound, typical for phenolic compounds. Specific absorption maxima (λmax) are not consistently reported. |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a composite methodology based on published procedures for the isolation of this compound from plant sources like Davidia involucrata or Persicaria capitata.[1]

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves or whole plant) is extracted with a solvent such as aqueous acetone or ethanol at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

-

The this compound-rich fraction, typically the n-butanol fraction, is collected and concentrated.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to multiple rounds of column chromatography for purification.

-

Initial Fractionation: A resin such as Diaion HP20SS or Sepabeads SP700 is used, with a step-wise gradient of methanol in water as the eluent.[1]

-

Fine Purification: Fractions containing this compound are further purified using Sephadex LH-20, Toyopearl HW-40, or MCI-gel CHP-20P columns.[1]

-

Final Polishing: High-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., YMC-gel ODS-A) with an aqueous methanol eluent can be used to obtain highly pure this compound.[1]

-

-

Structure Verification:

-

The purified compound's identity is confirmed using mass spectrometry and NMR spectroscopy.

-

In Vitro α-Glucosidase Inhibition Assay

This protocol is a representative method to evaluate the anti-diabetic potential of this compound by measuring its ability to inhibit α-glucosidase.

-

Reagent Preparation:

-

Prepare α-glucosidase solution (e.g., from Saccharomyces cerevisiae) in a phosphate (B84403) buffer (pH 6.8).

-

Prepare the substrate solution, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same phosphate buffer.

-

Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Acarbose is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add the this compound solution (or control/blank) to the wells.

-

Add the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).[5]

-

-

Measurement and Calculation:

-

Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity) is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily investigated for its anti-diabetic and anti-cancer properties. These effects are attributed to its modulation of several key signaling pathways.

Anti-Diabetic Activity: Modulation of AMPK Signaling

This compound has demonstrated potent anti-diabetic effects, in some cases stronger than metformin, in streptozotocin-induced diabetic rat models.[1] A key mechanism is believed to be the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[6][7]

Activated AMPK works to restore cellular energy balance by stimulating ATP-producing pathways (like glucose uptake and fatty acid oxidation) and inhibiting ATP-consuming pathways (like gluconeogenesis and lipid synthesis).[7][8] this compound's influence on this pathway may enhance glucose uptake and mitigate lipid metabolism disorders.[1]

Anti-Cancer Activity: Targeting EZH2 in Hepatocellular Carcinoma

This compound has been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells both in vitro and in vivo.[2] This anti-tumor activity is facilitated by the specific downregulation of the Enhancer of Zeste Homolog 2 (EZH2).[2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in aggressive cancers, where it contributes to cell proliferation by silencing tumor suppressor genes.[9] By promoting the degradation of EZH2, this compound can inhibit cancer cell proliferation.

Anti-Cancer Activity: Inhibition of Dihydroceramide (B1258172) Desaturase

Further studies on HCC cells revealed that this compound induces a significant increase in the levels of dihydroceramide (DHCer) and sphinganine.[1] This suggests that this compound may exert its cytotoxic effects by inhibiting dihydroceramide desaturase (DEGS1), the enzyme that catalyzes the final step in de novo ceramide biosynthesis by converting DHCer to ceramide.[1][10][11] The accumulation of DHCer can disrupt cellular processes and lead to cell death.

References

- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]

- 2. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C41H30O26 | CID 14682455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. David M. Lubman—The University of Michigan—A retrospective in research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. cusabio.com [cusabio.com]

- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pathophysiological role of dihydroceramide desaturase in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Davidiin's Mechanism of Action in Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davidiin, a prominent ellagitannin isolated from Polygonum capitatum, has demonstrated significant anti-diabetic properties. This technical guide delineates the core mechanisms of action through which this compound exerts its therapeutic effects. Evidence from preclinical studies indicates a multi-pronged approach involving the inhibition of carbohydrate-metabolizing enzymes, modulation of key signaling pathways that enhance insulin (B600854) sensitivity and glucose uptake, and regulation of lipid metabolism. This document provides a comprehensive overview of the current understanding of this compound's anti-diabetic activities, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the exploration of novel therapeutic agents. This compound, a bioactive compound from the traditional medicinal herb Polygonum capitatum, has emerged as a promising candidate.[1] Preclinical research, primarily in rodent models of diabetes, has shown that this compound can effectively lower blood glucose levels, with potency comparable to or greater than metformin (B114582).[1][2] This guide provides an in-depth analysis of the molecular mechanisms underpinning these anti-diabetic effects.

Quantitative Data Summary

The anti-diabetic efficacy of this compound has been quantified in a key study utilizing a streptozotocin (B1681764) (STZ)-induced diabetic rat model. The data from this study, comparing the effects of this compound to the standard anti-diabetic drug metformin, are summarized below.

| Parameter | Diabetic Control (STZ) | This compound (90 mg/kg) | Metformin (140 mg/kg) | Reference |

| Initial Blood Glucose (mmol/L) | 30.2 ± 2.6 | 30.2 ± 2.6 | Not specified | [2][3] |

| Final Blood Glucose (mmol/L) | Not specified | 25.1 ± 2.4 (P < 0.05 vs. initial) | 26.5 ± 2.6 | [2][3] |

| Initial Body Weight (g) | 504.4 ± 42.7 | Not specified | Not specified | [2] |

| Final Body Weight (g) | 327.8 ± 40.9 | 328.83 ± 22.30 | 343.75 ± 65.29 | [2] |

Core Mechanisms of Action

This compound's anti-diabetic action is not attributed to a single target but rather to a synergistic effect on multiple pathways. The proposed mechanisms are detailed below.

Inhibition of Carbohydrate Absorption: α-Glucosidase Inhibition

A primary mechanism contributing to the postprandial hypoglycemic effect of this compound is the inhibition of α-glucosidase.[4] This intestinal enzyme is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, this compound delays carbohydrate digestion and subsequent glucose absorption, thereby mitigating postprandial hyperglycemia. This mode of action is shared by other ellagitannins, such as chebulagic acid.[5][6]

Enhancement of Insulin Signaling and Glucose Uptake

Evidence from studies on Polygonum capitatum extract and structurally related ellagitannins suggests that this compound likely improves insulin sensitivity and promotes glucose uptake in peripheral tissues through the modulation of the following signaling pathways:

A study on the extract of Polygonum capitatum demonstrated an upregulation of AMP-activated protein kinase (AMPK) and glucose transporter 4 (GLUT4) gene expression in the liver of diabetic mice.[7] AMPK is a crucial energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation.[8] The activation of AMPK is a key mechanism for the anti-diabetic effects of many natural compounds.[9]

Ellagic acid, a metabolite of ellagitannins like this compound, has been shown to enhance glucose uptake in adipocytes and myotubes by activating AMPK-mediated GLUT4 translocation.[10][11] Activated AMPK can lead to the translocation of GLUT4 from intracellular vesicles to the plasma membrane, facilitating glucose entry into cells.[8][9]

The metabolites of the ellagitannin geraniin, which shares structural similarities with this compound, have been found to improve insulin sensitivity by restoring the expression of the insulin receptor and its downstream signaling molecules, including insulin receptor substrate-1 (IRS-1) and Akt (Protein Kinase B).[12] Enhanced phosphorylation of IRS-1 and Akt is a critical step in the insulin signaling cascade that ultimately leads to GLUT4 translocation and glucose uptake.

Chebulagic acid, another ellagitannin, enhances insulin-mediated glucose uptake in adipocytes through the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[13][14] PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis and insulin sensitization. While direct evidence for this compound's interaction with PPARγ is pending, it remains a plausible mechanism contributing to its insulin-sensitizing effects.

Modulation of Lipid Metabolism

Metabolomic studies in diabetic rats have revealed that this compound significantly modulates various lipid-related metabolic pathways.[1] These effects contribute to its overall anti-diabetic profile. This compound has been shown to:

-

Affect phosphatide metabolism: by increasing the levels of phosphatidylinositol and sphingosine-1-phosphate.

-

Influence cholesterol metabolism: by reducing the levels of glycocholic acid and glycochenodeoxycholic acid.

-

Impact steroid hormone metabolism: by increasing hepoxilin B3 levels, which may stimulate insulin release, and decreasing prostaglandins.[1][4]

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.

Caption: Proposed multifaceted mechanism of this compound in diabetes.

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound and related compounds.

In Vivo Diabetic Animal Model

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Diabetes: A high-fat diet is administered for a period of 2-4 weeks to induce insulin resistance. This is followed by a single intraperitoneal injection of a low dose of streptozotocin (STZ), typically 35 mg/kg, dissolved in a citrate (B86180) buffer (pH 4.5).

-

Confirmation of Diabetes: Diabetes is confirmed by measuring fasting and random blood glucose levels. Rats with fasting blood glucose ≥ 7.0 mmol/L and random blood glucose ≥ 11.1 mmol/L are selected for the study.

-

Treatment: this compound is administered orally via gavage at a dose of 90 mg/kg/day for a period of 4 weeks. A positive control group receives metformin (e.g., 140 mg/kg/day).

-

Monitoring: Body weight and blood glucose levels are monitored weekly.

-

Endpoint Analysis: At the end of the treatment period, blood samples are collected for serum metabolomics analysis using techniques like UPLC-QTOF-MS. Tissues such as the liver, skeletal muscle, and adipose tissue are harvested for gene and protein expression analysis (e.g., qPCR and Western blotting for AMPK, GLUT4, etc.).

In Vitro α-Glucosidase Inhibition Assay

-

Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as the enzyme and substrate, respectively.

-

Assay Procedure:

-

The enzyme solution is pre-incubated with varying concentrations of this compound for a specified time (e.g., 10 minutes) at 37°C.

-

The reaction is initiated by the addition of the pNPG substrate.

-

The mixture is incubated at 37°C for a defined period (e.g., 20 minutes).

-

The reaction is terminated by adding a stop solution, such as sodium carbonate.

-

The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) is determined.

In Vitro Glucose Uptake and GLUT4 Translocation Assay

-

Cell Lines: Differentiated 3T3-L1 adipocytes or L6 myotubes are suitable cell models.

-

Glucose Uptake Assay:

-

Cells are serum-starved and then incubated with this compound at various concentrations.

-

A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added.

-

After an incubation period, the uptake of 2-NBDG is measured using a fluorescence plate reader or flow cytometry.

-

-

GLUT4 Translocation Assay:

-

Cells are treated with this compound.

-

The amount of GLUT4 at the plasma membrane is quantified. This can be achieved through various methods, including:

-

Subcellular Fractionation: Isolating plasma membrane fractions and quantifying GLUT4 by Western blotting.

-

Immunofluorescence Microscopy: Using an antibody against an extracellular epitope of GLUT4 in non-permeabilized cells to visualize and quantify surface GLUT4.

-

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anti-diabetic effects through a synergistic combination of mechanisms, including the inhibition of intestinal α-glucosidase, enhancement of insulin signaling pathways, activation of AMPK, and promotion of GLUT4 translocation, in addition to the beneficial modulation of lipid metabolism.

Future research should focus on:

-

Elucidating the direct molecular targets of this compound within the insulin signaling and AMPK pathways.

-

Conducting studies to confirm the PPARγ agonistic activity of this compound.

-

Performing more extensive preclinical studies to evaluate the long-term efficacy and safety of this compound.

-

Investigating the pharmacokinetics and bioavailability of this compound and its metabolites.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for the management of diabetes mellitus.

References

- 1. This compound: Natural Ellagitannin for Diabetes & Cancer Research [benchchem.com]

- 2. Unveiling the Pharmacological Mechanisms of this compound’s Anti-Diabetic Efficacy in Streptozotocin-Treated Rats: A Comprehensive Analysis of Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geraniin: A Promising Multifunctional Nutraceutical for Diabetes Management | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Hyperglycemic Effect of Chebulagic Acid from the Fruits of Terminalia chebula Retz - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Chebulagic acid from Terminalia chebula enhances insulin mediated glucose uptake in 3T3-L1 adipocytes via PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Davidiin as a Targeted EZH2 Inhibitor in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers. Its overexpression is often correlated with tumor progression, metastasis, and poor prognosis, making it a compelling target for therapeutic intervention. Davidiin, a natural ellagitannin, has emerged as a promising anti-cancer agent that specifically targets EZH2. This technical guide provides a comprehensive overview of the current understanding of this compound as an EZH2 inhibitor, focusing on its mechanism of action, its effects on cancer cells, and the experimental methodologies used to characterize its activity.

Introduction to EZH2 in Cancer

EZH2 is a key epigenetic modulator that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark that leads to chromatin compaction and transcriptional silencing of target genes.[1][2] In many cancers, including hepatocellular carcinoma (HCC), breast cancer, and prostate cancer, EZH2 is overexpressed and contributes to oncogenesis by silencing tumor suppressor genes.[2][3] The oncogenic roles of EZH2 are multifaceted, influencing cell proliferation, apoptosis, and metastatic potential.[1] EZH2 is also implicated in modulating the tumor microenvironment and contributing to immune evasion.[1] The pivotal role of EZH2 in cancer progression has spurred the development of targeted inhibitors, with some, like tazemetostat, receiving FDA approval for specific malignancies.[4]

This compound: A Natural EZH2 Inhibitor

This compound is an ellagitannin, a type of hydrolyzable tannin, that has been identified as a potential anti-tumor agent.[5][6] Research has demonstrated that this compound inhibits the growth of cancer cells, particularly in hepatocellular carcinoma, by specifically downregulating the expression of EZH2.[5][6] This targeted action makes this compound a molecule of significant interest for the development of novel cancer therapies.

Quantitative Data on this compound's Efficacy

While specific IC50 values for this compound across a range of cancer cell lines are not extensively documented in the currently available public literature, its potent anti-cancer activity has been demonstrated. One key study on hepatocellular carcinoma (HCC) provides qualitative and in vivo data on its efficacy.

Table 1: Summary of this compound's Anti-Cancer Activity in Hepatocellular Carcinoma (HCC)

| Cancer Type | Cell Lines Tested | Observed Effects | In Vivo Efficacy (Xenograft Model) | Reference |

| Hepatocellular Carcinoma (HCC) | Four HCC cell lines | Inhibition of cell growth | Suppression of tumor growth | [5][6] |

Further research is required to establish a comprehensive profile of this compound's IC50 values across a broader spectrum of cancer cell lines.

Core Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects primarily by targeting the EZH2-mediated signaling pathway. By downregulating EZH2, this compound leads to a reduction in H3K27me3 levels, which in turn relieves the transcriptional repression of tumor suppressor genes.

Key Experimental Protocols

This section details the methodologies for essential experiments used to characterize this compound's activity as an EZH2 inhibitor.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7][8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[7][8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for EZH2 and H3K27me3

Western blotting is employed to determine the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EZH2 and H3K27me3 overnight at 4°C. A loading control antibody (e.g., anti-Histone H3 or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Mouse Model

To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft mouse model is utilized.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCC cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) to the treatment group and a vehicle control to the control group.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for EZH2 and H3K27me3).

Conclusion and Future Directions

This compound presents a promising natural compound for the targeted inhibition of EZH2 in cancer. Its ability to downregulate EZH2 expression and suppress tumor growth in preclinical models highlights its therapeutic potential.[5][6] Future research should focus on several key areas:

-

Comprehensive IC50 Profiling: Determining the half-maximal inhibitory concentration (IC50) of this compound across a wide panel of cancer cell lines is crucial for understanding its potency and spectrum of activity.

-

Elucidation of Downstream Effects: Investigating the specific tumor suppressor genes that are re-activated following this compound-mediated EZH2 inhibition will provide deeper insights into its mechanism of action.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in vivo, is essential for its clinical translation.

-

Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, including chemotherapy and immunotherapy, could lead to more effective treatment strategies.

The continued investigation of this compound and other natural compounds targeting epigenetic regulators like EZH2 holds significant promise for the future of cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. EZH2 in hepatocellular carcinoma: progression, immunity, and potential targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. EZH2 in hepatocellular carcinoma: progression, immunity, and potential targeting therapies | springermedizin.de [springermedizin.de]

- 6. A potential antitumor ellagitannin, this compound, inhibited hepatocellular tumor growth by targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Davidiin in Protein SUMOylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This dynamic process, akin to ubiquitination, is pivotal in regulating a multitude of cellular functions, including gene transcription, DNA repair, cell cycle progression, and signal transduction. The SUMOylation cascade involves a series of enzymatic steps initiated by the E1 activating enzyme (a heterodimer of SAE1 and SAE2), followed by the E2 conjugating enzyme (Ubc9), and often facilitated by an E3 ligase. The reversibility of this process is maintained by SUMO-specific proteases (SENPs). Dysregulation of the SUMOylation pathway has been implicated in various pathologies, including cancer, neurodegenerative disorders, and viral infections, making it an attractive target for therapeutic intervention.

Davidiin, an ellagitannin isolated from the plant Davidia involucrata, has emerged as a potent natural product inhibitor of protein SUMOylation.[1] This technical guide provides a comprehensive overview of the role of this compound in inhibiting this crucial cellular process, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for studying its effects.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the SUMOylation pathway by targeting the initial activation step. Specifically, it blocks the formation of the thioester intermediate between the SUMO E1 activating enzyme (SAE1/SAE2) and the SUMO protein.[2] By preventing this crucial first step, this compound effectively halts the entire downstream SUMOylation cascade, leading to a global reduction in protein SUMOylation within the cell.

Quantitative Data

The inhibitory potency of this compound on the SUMOylation process has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the concentration of this compound required to inhibit 50% of the SUMOylation activity.

| Compound | Assay Type | Substrate | IC50 (µM) | Reference |

| This compound | In vitro SUMOylation | RanGAP1-C2 | 0.15 | [1] |

Experimental Protocols

Disclaimer: The following protocols are representative methods for studying the effects of this compound on protein SUMOylation. The specific experimental details from the primary literature on this compound (Takemoto et al., 2014) were not fully accessible. Therefore, these protocols are based on established, general methodologies in the field.

In Vitro SUMOylation Assay

This assay is designed to quantify the inhibitory effect of this compound on the enzymatic cascade of SUMOylation in a controlled, cell-free environment.

Materials:

-

Recombinant Human SUMO E1 Activating Enzyme (SAE1/SAE2)

-

Recombinant Human SUMO E2 Conjugating Enzyme (Ubc9)

-

Recombinant Human SUMO-1 protein

-

Recombinant substrate protein (e.g., RanGAP1-C2)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-SUMO-1 antibody and anti-substrate antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing the SUMOylation reaction buffer, SAE1/SAE2 (e.g., 50 nM), Ubc9 (e.g., 200 nM), SUMO-1 (e.g., 5 µM), and the substrate protein (e.g., 1 µM).

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an anti-substrate antibody to detect the unmodified and SUMOylated forms of the substrate. The SUMOylated protein will appear as a higher molecular weight band.

-

Quantify the band intensities to determine the extent of SUMOylation inhibition at each this compound concentration and calculate the IC50 value.

Cell-Based SUMOylation Assay

This assay assesses the ability of this compound to inhibit protein SUMOylation within a cellular context.

Materials:

-

Human cell line (e.g., HeLa or a relevant cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and SUMO protease inhibitors (e.g., N-ethylmaleimide)

-

Protein A/G agarose (B213101) beads

-

Antibody against a known SUMOylated protein (e.g., p53)

-

Anti-SUMO-1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture the chosen cell line to an appropriate confluency.

-

Treat the cells with various concentrations of this compound (or vehicle control) for a designated period (e.g., 4-24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Perform immunoprecipitation by incubating the cell lysates with an antibody against a target SUMOylated protein overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-SUMO-1 antibody to detect the SUMOylated form of the target protein. An antibody against the target protein should be used as a loading control.

Visualizations

SUMOylation Pathway and Inhibition by this compound```dot

Caption: Workflow for the in vitro SUMOylation inhibition assay.

Conclusion

This compound is a potent natural inhibitor of protein SUMOylation with a clear mechanism of action targeting the E1 activating enzyme. Its sub-micromolar inhibitory activity in vitro makes it a valuable tool for studying the physiological and pathological roles of SUMOylation. [1]Furthermore, its demonstrated anti-proliferative effects in cancer cells suggest its potential as a lead compound for the development of novel anticancer therapeutics. [1]Further research is warranted to fully elucidate its efficacy and safety in preclinical models and to explore its therapeutic potential for diseases driven by aberrant SUMOylation.

References

The Biological Activity of Davidiin Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davidiin, a bioactive ellagitannin, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily isolated from plants such as Davidia involucrata and Polygonum capitatum, this natural compound has demonstrated promising potential in the fields of oncology, metabolic disorders, and antioxidant therapies.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound extracts, with a focus on its anti-cancer, anti-diabetic, and antioxidant properties. Detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Anti-Cancer Activity

This compound has been shown to exhibit potent anti-cancer activity, particularly against hepatocellular carcinoma (HCC).[1][3] Its mechanisms of action are multifaceted, involving the modulation of epigenetic regulators and metabolic pathways.

Mechanism of Action

-

Downregulation of Enhancer of Zeste Homolog 2 (EZH2): this compound has been found to specifically downregulate EZH2, a key protein often associated with aggressive cancers.[1][3] This downregulation inhibits HCC cell growth both in vitro and in vivo.[1][3]

-

Modulation of Sphingolipid Metabolism: In HepG2 human hepatocellular carcinoma cells, this compound induces a significant elevation of dihydroceramide (B1258172) (DHCer) and sphinganine (B43673) (Sa). This is potentially achieved by inhibiting dihydroceramide desaturase (DES), an effect that mediates its cytotoxic effects.[1]

-

Inhibition of Protein SUMOylation: this compound is a potent inhibitor of protein SUMOylation, a post-translational modification process crucial for cancer progression.[1][4] It has been shown to inhibit SUMOylation at sub-micromolar concentrations.[3]

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative effects of this compound on various cancer cell lines are typically quantified by determining the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound across a range of cancer cell lines are not consistently reported in a single source, the methodology to obtain this data is well-established.

| Cell Line | Cancer Type | Assay | Endpoint | Reference |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | Cell Viability | [1] |

| Various HCC cell lines | Hepatocellular Carcinoma | MTT Assay | Cell Viability | [3] |

Experimental Protocols

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.[5][6][7][8]

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

This compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This protocol is used to determine the effect of this compound on the protein expression of EZH2.[9][10][11][12][13]

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-